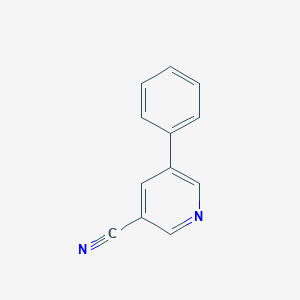

5-Phenylpyridine-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-phenylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2/c13-7-10-6-12(9-14-8-10)11-4-2-1-3-5-11/h1-6,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTVJVGOUKSPYST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60304859 | |

| Record name | 5-Phenylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60304859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10177-11-4 | |

| Record name | 5-Phenyl-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10177-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 167779 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010177114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10177-11-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167779 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Phenylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60304859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-phenylpyridine-3-carbonitrile

Introduction: The Significance of the 5-phenylpyridine-3-carbonitrile Scaffold

The 5-phenylpyridine-3-carbonitrile core is a privileged heterocyclic motif of significant interest to researchers, scientists, and drug development professionals. Its unique electronic properties and steric arrangement make it a valuable building block in medicinal chemistry and materials science. This scaffold is present in a variety of compounds investigated for their potential as therapeutic agents, including kinase inhibitors and modulators of other biological targets. The presence of the cyano group offers a versatile handle for further functionalization, while the phenyl substituent allows for the exploration of structure-activity relationships through modifications of the aromatic ring. This guide provides an in-depth exploration of the primary synthetic pathways to this important molecule, focusing on the underlying chemical principles, practical experimental protocols, and comparative analysis of different methodologies.

Primary Synthetic Strategy: A Two-Step Approach via a 2-Aminopyridine Intermediate

A robust and widely applicable strategy for the synthesis of 5-phenylpyridine-3-carbonitrile involves a two-step sequence: first, the construction of a 2-amino-5-phenylpyridine-3-carbonitrile precursor through a multicomponent reaction, followed by the deamination of this intermediate. This approach is favored for its convergence, high yields, and the ready availability of starting materials.

Part 1: Multicomponent Synthesis of 2-Amino-4-phenyl-6-aryl/alkyl-pyridine-3-carbonitrile

The initial and most critical step is the construction of the highly substituted pyridine ring. Multicomponent reactions (MCRs) are particularly well-suited for this purpose due to their efficiency and atom economy. A common and effective MCR for this synthesis involves the condensation of a chalcone (an α,β-unsaturated ketone), malononitrile, and a nitrogen source, typically ammonium acetate.[1][2][3]

Causality Behind Experimental Choices:

-

The Chalcone: The choice of chalcone is central to introducing the desired phenyl group at the 5-position of the final pyridine ring. For the synthesis of a precursor to 5-phenylpyridine-3-carbonitrile, a chalcone derived from acetophenone and an appropriate aldehyde is utilized. The reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, cyclization, and aromatization.[1]

-

Malononitrile: This reactant serves as a source of two carbon atoms and the essential nitrile group at the 3-position. Its activated methylene group readily participates in the initial Michael addition.

-

Ammonium Acetate: This reagent provides the nitrogen atom for the pyridine ring and also acts as a catalyst.[2]

-

Solvent and Catalyst: The choice of solvent and catalyst can significantly influence the reaction rate and yield. While conventional heating in solvents like ethanol or DMF is common, microwave-assisted synthesis has emerged as a powerful technique to accelerate the reaction, often leading to higher yields in shorter timeframes.[2] The use of basic catalysts such as piperidine or sodium methoxide can also promote the reaction.[4]

Experimental Protocol: One-Pot Synthesis of 2-Amino-4,6-diphenylpyridine-3-carbonitrile

This protocol describes a representative synthesis of a 2-amino-4,6-diarylpyridine-3-carbonitrile, which can be adapted for various substituted chalcones.

-

Reactant Preparation: In a round-bottom flask, combine benzaldehyde (1 mmol), acetophenone (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol).[5]

-

Solvent Addition: Add absolute ethanol (10 mL) as the solvent.

-

Reaction Conditions:

-

Work-up and Purification:

-

After completion of the reaction (indicated by TLC), allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid product, wash with cold water, and recrystallize from absolute ethanol to obtain the pure 2-amino-4,6-diphenylpyridine-3-carbonitrile.

-

Data Presentation: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Entry | Aromatic Aldehyde (R¹) | Ketone (R²) | Product | Reaction Time | Yield (%) |

| 1 | Benzaldehyde | Acetophenone | 2-amino-4,6-diphenylnicotinonitrile | 7 min (MW) | 86 |

| 2 | 4-Methylbenzaldehyde | Acetophenone | 2-amino-6-phenyl-4-(p-tolyl)nicotinonitrile | 8 min (MW) | 85 |

| 3 | 4-Methoxybenzaldehyde | Acetophenone | 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile | 7 min (MW) | 82 |

| 4 | 4-Chlorobenzaldehyde | Acetophenone | 2-amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile | 8 min (MW) | 84 |

Data adapted from a representative one-pot synthesis of 2-amino-3-cyanopyridine derivatives.[5]

Mandatory Visualization: Multicomponent Synthesis Pathway

Caption: A multicomponent reaction cascade for the synthesis of 2-aminopyridine precursors.

Part 2: Deamination of the 2-Aminopyridine Intermediate

The second step involves the removal of the amino group from the 2-position of the pyridine ring. This is a crucial transformation to arrive at the target 5-phenylpyridine-3-carbonitrile. The classical approach for this conversion is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate.[7][8] However, the diazotization of aminopyridines can be challenging due to the instability of the corresponding diazonium salts.[9] Modern variations and alternative methods offer more reliable outcomes.

Causality Behind Experimental Choices:

-

Diazotization: The conversion of the primary amino group to a diazonium group is typically achieved using sodium nitrite in the presence of a strong acid, such as hydrochloric or sulfuric acid, at low temperatures.[10][11] The choice of acid and temperature is critical to prevent decomposition of the unstable diazonium intermediate.

-

Deaminative Reduction (Hydrodediazoniation): Following diazotization, the diazonium group is replaced by a hydrogen atom. This can be accomplished using a reducing agent. A common method involves the use of hypophosphorous acid (H₃PO₂). More recently, flow chemistry techniques have been developed for the hydrodediazoniation of heterocyclic amines, offering better control over reaction conditions and improved yields for unstable intermediates.[9]

-

Deaminative Halogenation followed by Reduction: An alternative two-step deamination involves a Sandmeyer-type reaction to replace the amino group with a halogen (e.g., chlorine or bromine), followed by catalytic hydrogenation to remove the halogen.[7]

Experimental Protocol: Deamination of 2-Amino-5-phenylpyridine-3-carbonitrile (General Procedure)

This protocol outlines a general procedure for the deamination of a 2-aminopyridine derivative.

-

Diazotization:

-

Dissolve the 2-amino-5-phenylpyridine-3-carbonitrile (1 mmol) in a suitable acidic medium (e.g., 6M HCl) and cool the solution to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 mmol) in water dropwise, maintaining the temperature below 5°C.

-

Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

-

-

Hydrodediazoniation:

-

To the cold diazonium salt solution, add pre-chilled hypophosphorous acid (50% aqueous solution, excess) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60°C) until nitrogen evolution ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-phenylpyridine-3-carbonitrile.

-

Mandatory Visualization: Deamination Workflow

Sources

- 1. Synthesis of 4-aryl-6-indolylpyridine-3-carbonitriles and evaluation of their antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-Aminomethyl pyridine chalcone derivatives: Design, synthesis, DNA binding and cytotoxic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Diazotisation [organic-chemistry.org]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-Phenylpyridine-3-carbonitrile: From Foundational Synthesis to a Core Scaffold in Modern Drug Discovery

This technical guide provides a comprehensive overview of 5-phenylpyridine-3-carbonitrile, a key heterocyclic scaffold. We will delve into its probable historical synthetic origins, detail both classical and contemporary synthetic methodologies, and explore its significance as a privileged structure in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering both foundational knowledge and practical insights.

Introduction: The Pyridine Nucleus and the Emergence of 5-Phenylpyridine-3-carbonitrile

The pyridine ring is a cornerstone of heterocyclic chemistry and a recurring motif in a vast number of pharmaceuticals and bioactive molecules. Its unique electronic properties and ability to participate in hydrogen bonding have made it a favored scaffold in the design of therapeutic agents. Within this important class of compounds, 5-phenylpyridine-3-carbonitrile has emerged as a particularly valuable building block. The strategic placement of the phenyl group and the cyano moiety offers multiple points for diversification and interaction with biological targets.

While a singular, seminal "discovery" paper for 5-phenylpyridine-3-carbonitrile is not prominent in the historical literature, its synthesis can be understood within the context of the development of foundational pyridine synthesis reactions in the late 19th and early 20th centuries. The pioneering work of chemists like Arthur Hantzsch and Icilio Guareschi laid the groundwork for the construction of the pyridine core, making compounds like 5-phenylpyridine-3-carbonitrile accessible for further investigation.

Foundational and Modern Synthetic Methodologies

The synthesis of 5-phenylpyridine-3-carbonitrile and its derivatives has evolved from classical condensation reactions to more efficient and versatile modern techniques. This section will detail some of the key synthetic strategies.

Classical Approaches: The Guareschi-Thorpe Pyridine Synthesis

The Guareschi-Thorpe reaction, first reported by Icilio Guareschi in 1896 and later extended by Jocelyn Field Thorpe, is a classical method for the synthesis of substituted pyridines.[1][2] This reaction typically involves the condensation of a cyanoacetic ester or cyanoacetamide with a β-dicarbonyl compound in the presence of ammonia. This approach offers a straightforward route to pyridin-2-one derivatives, which can be further modified to obtain the desired pyridine structure.

Conceptual Experimental Protocol: Guareschi-Thorpe Synthesis

A plausible classical synthesis of a precursor to 5-phenylpyridine-3-carbonitrile could involve the following conceptual steps:

-

Reaction Setup: A mixture of ethyl benzoylacetate (a β-ketoester) and cyanoacetamide is prepared in a suitable solvent, such as ethanol.

-

Base Addition: A base, typically a secondary amine like piperidine or an alkoxide, is added to catalyze the condensation.

-

Cyclization: The reaction mixture is heated to promote the condensation and subsequent cyclization to form a 2-hydroxy-5-phenylpyridine-3-carbonitrile intermediate.

-

Aromatization/Functionalization: The intermediate can then be subjected to further reactions to yield the final 5-phenylpyridine-3-carbonitrile.

The causality behind this choice of reactants lies in the inherent reactivity of the starting materials. The active methylene group of cyanoacetamide readily undergoes condensation with the carbonyl group of the β-ketoester, initiating the cyclization process to form the stable pyridine ring.

The Hantzsch Pyridine Synthesis: A Versatile Alternative

The Hantzsch pyridine synthesis, reported by Arthur Hantzsch in 1881, is another cornerstone of pyridine chemistry.[3][4] This multi-component reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[4] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[4]

Conceptual Experimental Protocol: Hantzsch-type Synthesis

A modified Hantzsch-type synthesis for 5-phenylpyridine-3-carbonitrile could be envisioned as follows:

-

Reaction Mixture: Benzaldehyde, ethyl cyanoacetate (as one of the β-dicarbonyl components), and an enamine derived from a second β-dicarbonyl compound are combined in a suitable solvent.

-

Catalysis: The reaction is typically catalyzed by an acid or a base.

-

Condensation and Cyclization: The components undergo a series of condensation reactions to form a dihydropyridine intermediate.

-

Oxidation: The dihydropyridine is then oxidized using an oxidizing agent like nitric acid or air to yield the aromatic 5-phenylpyridine-3-carbonitrile.

This method's logic relies on the controlled, stepwise formation of the pyridine ring from simple, readily available precursors.

Modern Synthetic Innovations: Microwave-Assisted and One-Pot Reactions

Modern organic synthesis has seen a shift towards more efficient and environmentally friendly methodologies. For the synthesis of substituted pyridine-3-carbonitriles, microwave-assisted organic synthesis (MAOS) and one-pot multi-component reactions have emerged as powerful tools.[5] These methods often lead to significantly reduced reaction times, higher yields, and simpler work-up procedures.

A notable modern approach involves the cycloaddition of chalcones with 3-aminobut-2-enenitrile in the presence of ammonium acetate under microwave irradiation.[5] This method provides a rapid and efficient route to trisubstituted pyridine-3-carbonitrile derivatives.[5]

Experimental Protocol: Microwave-Assisted Synthesis of a Substituted 5-Phenylpyridine-3-carbonitrile Derivative

This protocol is adapted from a similar synthesis of trisubstituted pyridine-3-carbonitriles.[5]

-

Reactant Preparation: In a microwave-safe reaction vessel, combine 3-phenyl-1-(substituted-phenyl)prop-2-en-1-one (a chalcone, 1 mmol), 3-aminocrotononitrile (1 mmol), and ammonium acetate (1.5 mmol) in absolute ethanol (10 mL).

-

Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at a controlled temperature (e.g., 130-140°C) for a short duration (e.g., 10-30 minutes).

-

Work-up: After cooling, the reaction mixture is poured into ice-cold water. The precipitated product is collected by filtration, washed with water until neutral, and dried.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

The rationale for using microwave irradiation is the rapid and uniform heating of the reaction mixture, which accelerates the rate of the cycloaddition and cyclization steps, leading to a more efficient synthesis.

Characterization and Physicochemical Data

The structural elucidation of 5-phenylpyridine-3-carbonitrile and its derivatives relies on a combination of spectroscopic techniques.

| Analytical Technique | Expected Observations |

| FT-IR Spectroscopy | A sharp absorption band around 2220-2230 cm⁻¹ corresponding to the C≡N stretching of the nitrile group. Aromatic C-H stretching vibrations above 3000 cm⁻¹. |

| ¹H NMR Spectroscopy | Signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the pyridine and phenyl rings. The integration of these signals would confirm the number of protons in each environment. |

| ¹³C NMR Spectroscopy | Resonances for the carbon atoms of the pyridine and phenyl rings, as well as a characteristic signal for the nitrile carbon (typically in the range of 115-120 ppm). |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the compound, confirming its elemental composition. |

The 5-Phenylpyridine-3-carbonitrile Scaffold in Drug Discovery

The nicotinonitrile (3-cyanopyridine) scaffold is recognized as an essential framework in medicinal chemistry.[6] The introduction of a phenyl group at the 5-position provides a lipophilic domain that can engage in hydrophobic interactions with biological targets, while the nitrile group can act as a hydrogen bond acceptor or be further elaborated into other functional groups.

While specific biological activities for 5-phenylpyridine-3-carbonitrile itself are not extensively documented in the initial search, the broader class of pyridine and pyrimidine-carbonitrile derivatives has shown significant promise in various therapeutic areas.

Anticancer Potential: Targeting Key Signaling Pathways

Derivatives of the closely related pyrimidine-5-carbonitrile have been designed and synthesized as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[7] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[7] Inhibition of VEGFR-2 can therefore be an effective strategy in cancer therapy.[7] The structural similarities between pyridine and pyrimidine suggest that 5-phenylpyridine-3-carbonitrile could serve as a valuable scaffold for the development of novel kinase inhibitors.

Logical Relationship: 5-Phenylpyridine-3-carbonitrile as a Scaffold for Kinase Inhibitors

Caption: Logical workflow for developing kinase inhibitors from the 5-phenylpyridine-3-carbonitrile scaffold.

Antimicrobial and Other Therapeutic Applications

The pyridine nucleus is a common feature in many antimicrobial agents. The unique electronic distribution and hydrogen bonding capabilities of the pyridine ring allow for effective interactions with microbial enzymes and receptors. Research into various substituted pyridine derivatives has demonstrated their potential as antibacterial and antifungal agents. The 5-phenylpyridine-3-carbonitrile scaffold, with its combination of aromatic and polar functional groups, represents a promising starting point for the design of new antimicrobial compounds.

Conclusion

5-Phenylpyridine-3-carbonitrile stands as a testament to the enduring legacy of classical organic synthesis and the continuous innovation in the field. From its conceptual origins in the foundational reactions of pyridine chemistry to its modern, efficient syntheses, this scaffold has proven its versatility. Its strategic importance in medicinal chemistry is underscored by the diverse biological activities exhibited by related structures. As researchers continue to explore the vast chemical space around the pyridine nucleus, 5-phenylpyridine-3-carbonitrile is poised to remain a valuable and inspiring scaffold for the discovery and development of novel therapeutic agents.

References

- Guareschi, I. Memorie della Reale Accademia delle Scienze di Torino1896, 48, 7.

-

Anonymous. Microwave Assisted Synthesis of Tri Substituted Pyridine-3-Carbonitrile Derivatives Using 3-Aminobut-2-Enenitrile. Journal of Organic & Pharmaceutical Chemistry. Available from: [Link]

- Hantzsch, A. Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft1881, 14, 1637-1638.

-

Anonymous. Hantzsch pyridine synthesis - overview. ChemTube3D. Available from: [Link]

-

Anonymous. Guareschi-Thorpe Condensation. Merck Index. Available from: [Link]

-

El-Zahabi, M. A. et al. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances2021 , 11, 37845-37865. Available from: [Link]

-

Anonymous. Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media. Molecular Diversity2013 , 17, 459-469. Available from: [Link]

-

Anonymous. Hantzsch pyridine synthesis. Wikipedia. Available from: [Link]

-

Anonymous. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances2023 , 13, 26867-26875. Available from: [Link]

-

Anonymous. Guareschi-Thorpe synthesis of pyridine. Química Organica.org. Available from: [Link]

-

Anonymous. SYNTHESIS OF SOME NEW ANTIMICROBIAL 5,6,7,8-TETRAHYDROPYRIMIDO [4,5-b] QUINOLONE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACOGNOSY. Available from: [Link]

-

Anonymous. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances2023 , 13, 26867-26875. Available from: [Link]

-

Anonymous. Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. Available from: [Link]

-

Anonymous. Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of advanced Biomedical and Pharmaceutical Sciences2023 , 6, 1-13. Available from: [Link]

Sources

- 1. Guareschi-Reaktion – Wikipedia [de.wikipedia.org]

- 2. Guareschi-Thorpe Condensation [drugfuture.com]

- 3. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

5-phenylpyridine-3-carbonitrile chemical properties

An In-depth Technical Guide to 5-phenylpyridine-3-carbonitrile: Properties, Synthesis, and Applications

Introduction

5-phenylpyridine-3-carbonitrile is a heterocyclic aromatic compound featuring a pyridine ring substituted at the 5-position with a phenyl group and at the 3-position with a cyano (-C≡N) group. This molecular architecture represents a significant "privileged scaffold" in medicinal chemistry, serving as a foundational structure for the development of novel therapeutic agents.[1][2] The unique electronic properties and spatial arrangement of the phenyl, pyridine, and nitrile moieties allow for diverse chemical modifications and interactions with biological targets. This guide provides a comprehensive overview of the chemical properties, synthetic methodologies, and key applications of 5-phenylpyridine-3-carbonitrile, tailored for researchers in organic synthesis, drug development, and materials science.

Physicochemical and Spectroscopic Profile

The accurate characterization of 5-phenylpyridine-3-carbonitrile is fundamental for its application in research. The following data has been compiled from various sources and predictive models.

Core Properties

A summary of the key physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₈N₂ | [3] |

| Molecular Weight | 180.21 g/mol | [3] |

| Appearance | Expected to be a solid at room temperature | General Knowledge |

| Melting Point | Not explicitly found, but related structures like 5-fluoropyridine-3-carbonitrile melt at 50-54°C.[4] | [4] |

| Solubility | Expected to be slightly soluble in water, soluble in organic solvents like DMSO, DMF, and chlorinated solvents.[5] | [5] |

Spectroscopic Analysis

Spectroscopic data is critical for the unambiguous identification and characterization of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the hydrogen atoms in the molecule. The aromatic region (δ 7.0-9.5 ppm) will be complex due to the presence of both phenyl and pyridyl protons.

-

Pyridine Protons: The protons on the pyridine ring are expected to appear at the downfield end of the aromatic region due to the electron-withdrawing effect of the nitrogen atom and the nitrile group. Expect three distinct signals, likely doublets or singlets/multiplets depending on coupling constants (H-2, H-4, H-6).[6]

-

Phenyl Protons: The five protons of the phenyl group will resonate in the mid-aromatic region (typically δ 7.3-7.8 ppm), likely as a multiplet.[7]

¹³C NMR Spectroscopy

The carbon NMR spectrum will show 12 distinct signals for the carbon atoms.

-

Nitrile Carbon (C≡N): A characteristic signal is expected around δ 114-118 ppm.[8]

-

Pyridine Carbons: The carbons of the pyridine ring will appear in the δ 120-160 ppm range. The carbons directly attached to nitrogen or the nitrile group (C-2, C-3, C-5, C-6) will be significantly deshielded.[8]

-

Phenyl Carbons: The signals for the phenyl ring carbons will appear in the typical aromatic region of δ 125-140 ppm.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the key functional groups.

-

Nitrile (C≡N) Stretch: A sharp, strong absorption band is expected in the region of 2210-2240 cm⁻¹.[8][9] This is a highly characteristic peak for the nitrile group.

-

Aromatic C-H Stretch: Bands will appear above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).[10][11]

-

Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the stretching vibrations within the pyridine and phenyl rings.[10]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion Peak [M]⁺: The high-resolution mass spectrum (HRMS) should show a molecular ion peak corresponding to the exact mass of C₁₂H₈N₂.[12]

-

Fragmentation: Common fragmentation patterns may involve the loss of HCN or cleavage of the bond between the two rings.

Synthesis and Reactivity

The synthesis of substituted pyridine-3-carbonitriles can be achieved through various methods, often involving multi-component reactions or cyclocondensation strategies.

General Synthetic Protocol: Microwave-Assisted Cyclocondensation

A versatile and efficient method for synthesizing substituted pyridine-3-carbonitriles involves the microwave-assisted reaction of a chalcone (1,3-diaryl-2-propen-1-one) with an aminonitrile, such as 3-aminobut-2-enenitrile, in the presence of a catalyst like ammonium acetate.[8] This approach offers high yields and significantly reduced reaction times compared to conventional heating.[8]

Step-by-Step Methodology:

-

Chalcone Synthesis: To a stirred solution of an appropriate acetophenone and benzaldehyde (1 equivalent each) in ethanol, add 40% NaOH solution dropwise. Continue stirring at room temperature for 3-4 hours. The precipitated chalcone is filtered, washed with cold water until neutral, and dried.

-

Cyclocondensation Reaction: In a microwave reaction vessel, combine the synthesized chalcone (1 mmol), 3-aminobut-2-enenitrile (1 mmol), and ammonium acetate (1.5 mmol) in absolute ethanol (10 mL).

-

Microwave Irradiation: Seal the vessel and subject the mixture to microwave irradiation at 130-140°C for 15-30 minutes.

-

Work-up and Purification: After cooling, the reaction mixture is poured into ice-cold water. The resulting precipitate (the desired 5-phenylpyridine-3-carbonitrile derivative) is collected by filtration, washed with water, and can be further purified by recrystallization from ethanol.

Diagram: Synthetic Workflow

Caption: Workflow for microwave-assisted pyridine synthesis.

Chemical Reactivity

The 5-phenylpyridine-3-carbonitrile scaffold possesses multiple reactive sites:

-

Nitrile Group: The cyano group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide,[13] reduced to an amine, or participate in cycloaddition reactions.

-

Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself can undergo nucleophilic aromatic substitution, although it is generally less reactive than pyridine itself due to substitution.

-

Phenyl Group: The phenyl ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation), allowing for further functionalization.

Applications in Research and Development

The rigid, planar structure and diverse functionalization potential of 5-phenylpyridine-3-carbonitrile make it a valuable core for designing molecules with specific biological or material properties.

Medicinal Chemistry

The pyridine-carbonitrile motif is a cornerstone in the design of kinase inhibitors and other targeted therapeutics.[4][14]

-

Anticancer Agents: Numerous pyrimidine-5-carbonitrile derivatives, which share structural similarities, have been synthesized and evaluated as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis and cancer therapy.[9] Compounds based on this scaffold have demonstrated significant cytotoxic activities against various cancer cell lines.[9]

-

Neurological Disorders: A derivative, Perampanel, which features a 1,5-diphenyl-pyridin-2-one structure with a benzonitrile at the 3-position, is a noncompetitive AMPA receptor antagonist used in the treatment of epilepsy.[15] This highlights the utility of the phenyl-pyridine-nitrile combination in targeting central nervous system receptors.

Materials Science

Phenylpyridine derivatives are widely used in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs).

-

OLED Emitters: Iridium(III) complexes containing phenylpyridine-type ligands are highly efficient phosphorescent emitters, often used to generate green or blue light in OLED displays.[16] While 5-phenylpyridine-3-carbonitrile itself is not a standard ligand, its isomeric structure, 5-phenylpyridine-2-carbonitrile, has been studied for its electroluminescent properties.[3] The introduction of a nitrile group can modulate the electronic properties (HOMO/LUMO levels) of the material, making 5-phenylpyridine-3-carbonitrile a candidate for exploration in novel optoelectronic materials.[16]

-

Fluorinated Polymers: The pyridine ring is a building block for high-performance fluoropolymers. Perfluoropyridine, for example, is highly reactive towards nucleophilic substitution and is used to create materials with enhanced thermal stability and chemical resistance for applications in the aerospace industry.[17][18]

Diagram: Core Structure to Application

Caption: Applications of the 5-phenylpyridine-3-carbonitrile scaffold.

Safety and Handling

-

General Precautions: Avoid contact with skin and eyes. Do not ingest or inhale dust/vapors. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5]

-

Hazards: Similar nitrile-containing compounds are listed as toxic if swallowed and may cause skin, eye, and respiratory irritation.[19]

-

In case of fire: Hazardous decomposition products can include nitrogen oxides (NOx) and carbon monoxide (CO).[5]

Conclusion

5-phenylpyridine-3-carbonitrile is a versatile and valuable heterocyclic compound with significant potential in both medicinal chemistry and materials science. Its rigid framework, combined with the reactive nitrile handle, provides a robust platform for the synthesis of complex molecules with tailored biological or photophysical properties. The continued development of efficient synthetic routes, such as microwave-assisted methodologies, ensures its accessibility to the broader scientific community, paving the way for future discoveries in drug development and advanced materials.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Ashly Thomas et al. (2019). Microwave Assisted Synthesis of Tri Substituted Pyridine-3-Carbonitrile Derivatives Using 3-Aminobut-2-Enenitrile. Journal of Chemical and Pharmaceutical Research, 11(9), 1-6.

-

ResearchGate. (n.d.). 1 H NMR spectrum for compound 3 in pyridine-d 5. Retrieved from [Link]

-

MDPI. (2023). 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile. Molbank, 2023(2), M1627. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15544372, 5-Phenylpyridine-3-carboxamide. Retrieved from [Link]

-

Mahdy, H. A., et al. (n.d.). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. National Institutes of Health. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15544372, 5-Phenylpyridine-3-carboxamide. Retrieved from [Link]

-

MDPI. (n.d.). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 5-fluoropyridine-3-carbonitrile. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 5-fluoropyridine-3-carbonitrile. Retrieved from [Link]

-

Hibi, S., et al. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of Medicinal Chemistry, 55(23), 10584-600. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]

-

University of Connecticut. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Journal of Indian Research. (n.d.). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Retrieved from [Link]

-

University of Connecticut. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Journal of Indian Research. (n.d.). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Retrieved from [Link]

-

Gautam, R., et al. (2022). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Molecules, 27(5), 1616. Retrieved from [Link]

-

Evdokimov, N. M., et al. (2007). One-step synthesis of heterocyclic privileged medicinal scaffolds by a multicomponent reaction of malononitrile with aldehydes and thiols. The Journal of Organic Chemistry, 72(9), 3443-53. Retrieved from [Link]

-

Journal of Indian Research. (n.d.). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Retrieved from [Link]

-

Evdokimov, N. M., et al. (2007). One-step synthesis of heterocyclic privileged medicinal scaffolds by a multicomponent reaction of malononitrile with aldehydes and thiols. The Journal of Organic Chemistry, 72(9), 3443-53. Retrieved from [Link]

-

Wu, S., et al. (2021). Synthesis and luminescence properties of two Ir(iii) complexes containing styrene-modified phenylpyridine ligands. New Journal of Chemistry, 45, 3311-3318. Retrieved from [Link]

-

Gautam, R., et al. (2022). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Molecules, 27(5), 1616. Retrieved from [Link]

Sources

- 1. One-step synthesis of heterocyclic privileged medicinal scaffolds by a multicomponent reaction of malononitrile with aldehydes and thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. biosynth.com [biosynth.com]

- 4. 5-fluoropyridine-3-carbonitrile [myskinrecipes.com]

- 5. fishersci.com [fishersci.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. jocpr.com [jocpr.com]

- 9. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. jir.mewaruniversity.org [jir.mewaruniversity.org]

- 12. rsc.org [rsc.org]

- 13. 5-Phenylpyridine-3-carboxamide | C12H10N2O | CID 15544372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and luminescence properties of two Ir(iii) complexes containing styrene-modified phenylpyridine ligands - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. mdpi.com [mdpi.com]

- 18. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of 5-phenylpyridine-3-carbonitrile

This guide provides an in-depth technical overview of the spectroscopic data for 5-phenylpyridine-3-carbonitrile. Tailored for researchers, scientists, and professionals in drug development, this document outlines the predicted spectral characteristics and the standardized experimental protocols for acquiring and verifying Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data for this compound. The information herein is synthesized from established spectroscopic principles and data from structurally analogous molecules to provide a robust framework for the characterization of this molecule.

Introduction

5-phenylpyridine-3-carbonitrile is a heterocyclic compound of interest in medicinal chemistry and materials science due to its unique electronic and structural properties. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for elucidating its structure-activity relationships in various applications. This guide is designed to serve as a comprehensive resource for scientists undertaking the synthesis and characterization of this molecule.

Molecular Structure and Atom Numbering

For clarity in the assignment of spectroscopic signals, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure and atom numbering for 5-phenylpyridine-3-carbonitrile.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the hydrogen framework of a molecule. The chemical shift, multiplicity, and integration of the signals provide detailed information about the electronic environment and connectivity of the protons.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 5-phenylpyridine-3-carbonitrile in CDCl₃ is summarized in the table below. These predictions are based on established substituent effects in pyridine and benzene ring systems.

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H6 | ~9.1 | Doublet of Doublets | J ≈ 2.0, 0.8 | 1H |

| H2 | ~8.9 | Doublet of Doublets | J ≈ 2.0, 0.8 | 1H |

| H4 | ~8.3 | Triplet | J ≈ 2.0 | 1H |

| H2', H6' | ~7.6 | Multiplet | 2H | |

| H3', H4', H5' | ~7.5 | Multiplet | 3H |

Interpretation of the Predicted ¹H NMR Spectrum

-

Pyridine Protons (H2, H4, H6): The protons on the pyridine ring are expected to appear in the downfield region (δ > 8.0 ppm) due to the deshielding effect of the electronegative nitrogen atom.

-

H2 and H6 are anticipated to be the most deshielded due to their proximity to the nitrogen. They will likely appear as distinct signals, each a doublet of doublets, due to coupling with H4 and a small long-range coupling to each other.

-

H4 is expected to appear as a triplet due to coupling with both H2 and H6.

-

-

Phenyl Protons (H2', H3', H4', H5', H6'): The protons of the phenyl group are predicted to resonate in the aromatic region around 7.5-7.6 ppm. The signals may overlap, resulting in a complex multiplet.

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-phenylpyridine-3-carbonitrile in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Tune the probe to the ¹H frequency.

-

-

Data Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data.

-

Calibrate the chemical shift axis to the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative proton ratios.

-

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon signal is indicative of its electronic environment.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum of 5-phenylpyridine-3-carbonitrile in CDCl₃ is presented below.

| Carbon(s) | Predicted Chemical Shift (ppm) |

| C6 | ~154 |

| C2 | ~152 |

| C4 | ~140 |

| C1' | ~135 |

| C5 | ~134 |

| C3', C5' | ~129 |

| C4' | ~129 |

| C2', C6' | ~127 |

| C3 | ~117 |

| CN | ~116 |

Interpretation of the Predicted ¹³C NMR Spectrum

-

Pyridine Carbons (C2, C3, C4, C5, C6): The carbons of the pyridine ring are expected to resonate over a wide range, with C2, C6, and C4 being the most downfield due to the influence of the nitrogen atom. C3 and C5 will be further upfield.

-

Phenyl Carbons (C1', C2', C3', C4', C5', C6'): The carbons of the phenyl ring are predicted to appear in the range of 127-135 ppm. The quaternary carbon (C1') will likely be a weaker signal.

-

Nitrile Carbon (CN): The carbon of the nitrile group is expected to have a characteristic chemical shift around 116 ppm.

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup:

-

Tune the probe to the ¹³C frequency.

-

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain single peaks for each unique carbon.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift axis using the CDCl₃ solvent peak at 77.16 ppm.

-

FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted FT-IR Spectral Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100 - 3000 | Medium to Weak |

| Nitrile (C≡N) stretch | 2230 - 2210 | Sharp, Medium |

| Aromatic C=C stretch | 1600 - 1450 | Medium to Strong |

| C-N stretch | 1350 - 1000 | Medium |

| Aromatic C-H bend | 900 - 675 | Strong |

Interpretation of the Predicted FT-IR Spectrum

-

Nitrile Group: A sharp, medium-intensity absorption band is expected in the region of 2230-2210 cm⁻¹, which is characteristic of a nitrile (C≡N) stretching vibration.[1]

-

Aromatic Rings: The presence of both the pyridine and phenyl rings will give rise to several characteristic bands:

-

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

-

Aromatic C=C stretching vibrations will appear as a series of bands in the 1600-1450 cm⁻¹ region.[2]

-

Strong absorptions in the 900-675 cm⁻¹ range are indicative of out-of-plane C-H bending.

-

Experimental Protocol for FT-IR

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition:

-

Record a background spectrum.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument's software will automatically generate the transmittance or absorbance spectrum.

Mass Spectrometry

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and can provide information about the structure of a molecule through fragmentation patterns.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₁₂H₈N₂

-

Exact Mass: 180.0687

-

Molecular Weight: 180.21 g/mol

-

Predicted Molecular Ion Peak (M⁺): m/z = 180.07

Interpretation of the Predicted Mass Spectrum

-

Molecular Ion Peak: The most important signal in the mass spectrum will be the molecular ion peak (M⁺), which corresponds to the intact molecule. For 5-phenylpyridine-3-carbonitrile, this is expected at an m/z of approximately 180.

-

Fragmentation Pattern: While detailed fragmentation is complex to predict, potential fragmentation pathways could involve the loss of HCN (m/z = 27) from the pyridine ring or cleavage of the bond between the two aromatic rings.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent such as methanol or acetonitrile.

-

Ionization Method: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for this type of molecule.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain an accurate mass measurement of the molecular ion.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Spectroscopic Characterization Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of 5-phenylpyridine-3-carbonitrile.

Caption: General workflow for the spectroscopic characterization of a synthesized compound.

References

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, CDCl₃, experimental) (HMDB0000926). Retrieved from [Link]

- Wang, C., et al. (n.d.).

-

ResearchGate. (n.d.). ¹H NMR spectrum for compound 3 in pyridine-d5. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000159). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, CD₃OD, experimental) (HMDB0000205). Retrieved from [Link]

-

University of Maryland. (n.d.). FTIR Spectrum. Retrieved from [Link]

- Ungureanu, F. (2025). The modification of phenyl-pyridine compounds under UV irradiation: FTIR investigation.

- Yoshino, A., et al. (n.d.). H-1 and C-13 NMR Spectra of the Carbanions Produced from Phenylpropene Derivatives.

- The Royal Society of Chemistry. (2023). FT-IR spectral studies.

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Retrieved from [Link]

-

MDPI. (n.d.). 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile. Retrieved from [Link]

- Der, H. N., et al. (2016). Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives.

-

National Institutes of Health. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

- ARKIVOC. (2008).

-

ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

- Sundaraganesan, N., et al. (2004).

-

SpectraBase. (n.d.). 3-Phenylpyridine. Retrieved from [Link]

- BenchChem. (2025). Spectroscopic Characterization of 5-Methyl-2-pentyl-3-phenylfuran: A Technical Guide.

Sources

An In-depth Technical Guide to 5-phenylpyridine-3-carbonitrile: Synthesis, Properties, and Applications

Foreword: Navigating the Landscape of a Niche Chemical Entity

In the vast repository of chemical compounds, some molecules are well-characterized, readily available, and extensively documented. Others, like 5-phenylpyridine-3-carbonitrile , also known as 5-phenylnicotinonitrile, occupy a more specialized niche. A comprehensive search of prominent chemical databases and supplier catalogs does not yield a specific, registered CAS (Chemical Abstracts Service) number for this precise structure. This suggests that 5-phenylpyridine-3-carbonitrile is not a commonly stocked commercial product but rather a molecule to be synthesized for specific research purposes.

This guide is therefore crafted for the researcher, the scientist, and the drug development professional who is venturing into the synthesis and application of this and related molecular scaffolds. We will proceed with a logical, evidence-based approach, extrapolating from the well-documented chemistry of its close analogs to provide a robust technical framework. The protocols and data presented herein are synthesized from established synthetic methodologies and the known properties of phenylpyridines and nicotinonitriles, providing a solid foundation for laboratory work.

Section 1: Physicochemical and Structural Characteristics

While experimental data for 5-phenylpyridine-3-carbonitrile is not publicly available, we can predict its key properties based on its constituent parts: a pyridine ring, a phenyl group, and a nitrile functional group. These estimations are crucial for planning synthetic workups, purification strategies, and analytical characterization.

| Property | Predicted Value / Characteristic | Rationale & Comparative Insights |

| Molecular Formula | C₁₂H₈N₂ | Derived from the chemical structure. |

| Molecular Weight | 180.21 g/mol | Calculated from the atomic weights of the constituent atoms. This is a key parameter for all stoichiometric calculations in synthesis. |

| Appearance | White to off-white or pale yellow crystalline solid | Based on analogous compounds like 5-phenylpyridine-2-carbonitrile and 5-fluoropyridine-3-carbonitrile, which are typically solids at room temperature.[1][2] |

| Melting Point | Estimated in the range of 80-120 °C | This is a broad estimation. For comparison, 5-fluoropyridine-3-carbonitrile has a melting point of 50-54°C[2], while the isomeric 5-phenylpyridine-2-carbonitrile has a higher melting point. The exact value will depend on crystal lattice energy. |

| Solubility | Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, DMF, DMSO); sparingly soluble in alcohols; likely insoluble in water. | The phenyl and pyridine rings confer significant nonpolar character, while the nitrogen atoms provide some polarity. This profile is typical for aromatic heterocycles. |

| Boiling Point | > 300 °C (at atmospheric pressure) | A high boiling point is expected due to the molecular weight and aromatic nature. Decomposition may occur at the boiling point. |

| pKa (of pyridinium ion) | ~3-4 | The electron-withdrawing nature of the nitrile and phenyl groups will decrease the basicity of the pyridine nitrogen compared to pyridine itself (pKa ~5.2). |

| UV-Vis Absorption | λ_max expected in the 250-300 nm range in a non-polar solvent. | The conjugated π-system of the phenyl and pyridine rings will result in strong UV absorption. The exact wavelength will be solvent-dependent. |

| IR Spectroscopy | Key peaks: ~2220-2230 cm⁻¹ (C≡N stretch), ~1550-1600 cm⁻¹ (C=C and C=N aromatic stretches), ~3030-3100 cm⁻¹ (aromatic C-H stretch). | The strong, sharp peak for the nitrile group is a key diagnostic feature in confirming the synthesis of the target molecule. |

Section 2: Strategic Synthesis of the Phenylpyridine-Carbonitrile Scaffold

The construction of the 5-phenylpyridine-3-carbonitrile molecule can be approached through several modern synthetic strategies. The choice of method will depend on the available starting materials, scalability, and desired purity. The Suzuki-Miyaura cross-coupling reaction stands out as a highly reliable and versatile method for forming the crucial C-C bond between the pyridine and phenyl rings.

Retrosynthetic Analysis

A logical retrosynthetic disconnection breaks the molecule at the phenyl-pyridine bond, leading to two commercially available or readily synthesized precursors: a halogenated pyridine-3-carbonitrile and a phenylboronic acid derivative.

Caption: Retrosynthetic approach for 5-phenylpyridine-3-carbonitrile.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of 5-phenylpyridine-3-carbonitrile from 5-bromopyridine-3-carbonitrile and phenylboronic acid. This method is favored for its mild reaction conditions and high functional group tolerance.

Materials:

-

5-Bromopyridine-3-carbonitrile (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.08 eq) or a more advanced ligand like SPhos

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

Procedure:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromopyridine-3-carbonitrile, phenylboronic acid, and potassium carbonate.

-

Catalyst Preparation: In a separate vial, pre-mix the palladium(II) acetate and triphenylphosphine in a small amount of dioxane to form the active catalyst complex.

-

Reaction Setup: Evacuate and backfill the reaction flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent and Catalyst Addition: Add the anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) to the flask, followed by the catalyst solution via syringe.

-

Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 5-phenylpyridine-3-carbonitrile.

Causality in Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents its degradation and ensures catalytic activity.

-

Ligand Choice: Triphenylphosphine is a common, cost-effective ligand. However, for more challenging couplings, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) can improve reaction rates and yields by facilitating the reductive elimination step.

-

Base and Solvent System: The aqueous base (K₂CO₃) is crucial for the transmetalation step, activating the boronic acid. The dioxane/water solvent system is effective at dissolving both the organic substrates and the inorganic base.

Alternative Synthesis: Multicomponent Reactions

For creating libraries of substituted pyridine-3-carbonitriles, one-pot multicomponent reactions offer an efficient alternative. A plausible approach for a related structure involves the reaction of a chalcone (an α,β-unsaturated ketone), an aminonitrile, and an ammonium salt under microwave irradiation.[3]

Caption: Experimental workflow for Suzuki-Miyaura synthesis.

Section 3: Applications in Drug Discovery and Materials Science

The phenylpyridine-carbonitrile scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. Its derivatives are actively being investigated for various therapeutic applications.

Anticancer and Kinase Inhibition

The pyridine and pyrimidine-carbonitrile cores are central to the design of kinase inhibitors.[4] Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The nitrile group can act as a hydrogen bond acceptor, interacting with key residues in the ATP-binding pocket of kinases like Vascular Endothelial Growth-Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis.[4]

Derivatives of 3-phenylpyridine have also been explored for their general anticancer properties, with some showing potent antiproliferative activity against various cancer cell lines.[5]

Caption: Mechanism of action for kinase inhibition.

Intermediate for Pharmaceuticals and Agrochemicals

The nitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide (like 5-phenylpyridine-3-carboxamide[6]), reduced to an amine, or used in cycloaddition reactions to build more complex heterocyclic systems. This makes compounds like 5-phenylpyridine-3-carbonitrile valuable building blocks for creating a diverse range of molecules for high-throughput screening in both pharmaceutical and agrochemical research.[2]

Section 4: Safety, Handling, and Storage

As 5-phenylpyridine-3-carbonitrile is a synthesized compound, a specific Safety Data Sheet (SDS) is not available. Therefore, handling precautions must be based on the potential hazards of its functional groups and related molecules.

Hazard Assessment:

-

Toxicity: Nitrile-containing compounds can be toxic if swallowed, inhaled, or absorbed through the skin. Analogs like phenylacetonitrile are classified as toxic.[7] Harmful if swallowed is a common warning for related structures.[8]

-

Irritation: It is prudent to assume the compound is a skin, eye, and respiratory tract irritant.[8]

-

Reactivity: The compound is likely stable under normal laboratory conditions. Avoid strong oxidizing agents, strong acids, and strong bases.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.

-

Ventilation: Handle the compound in a well-ventilated laboratory or inside a chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Section 5: Conclusion

5-phenylpyridine-3-carbonitrile represents a valuable yet under-characterized molecular scaffold. While its commercial availability is limited, its synthesis is readily achievable through robust and well-established methods like the Suzuki-Miyaura cross-coupling. The physicochemical properties can be reliably estimated, and its potential applications, particularly in the realm of medicinal chemistry as a precursor for kinase inhibitors, are significant. This guide provides the foundational knowledge for researchers to confidently synthesize, handle, and explore the potential of this and related phenylpyridine-carbonitrile derivatives in their scientific endeavors.

References

-

Journal of Organic Chemistry & Process Research. Microwave Assisted Synthesis of Tri Substituted Pyridine-3-Carbonitrile Derivatives Using 3-Aminobut-2-Enenitrile. [Link]

-

PubChem. 5-Phenylpyridine-3-carboxamide. [Link]

-

International Journal of Pharmacognosy. SYNTHESIS OF SOME NEW ANTIMICROBIAL 5,6,7,8-TETRAHYDROPYRIMIDO [4,5-b] QUINOLONE DERIVATIVES. [Link]

-

MySkinRecipes. 5-fluoropyridine-3-carbonitrile. [Link]

-

National Institutes of Health. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. [Link]

-

PASL. 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile | 573762-62-6. [Link]

-

ResearchGate. Synthesis of pyridine 3,5, dicarbonitriles with plausible mechanism. [Link]

-

ChemBK. 5-Cyano-3-Hydroxypyridine. [Link]

-

PubChem. 5-(Furan-3-yl)nicotinonitrile. [Link]

-

CAS Common Chemistry. 1,2-Dihydro-4-hydroxy-1-methyl-2-oxo-3-pyridinecarbonitrile. [Link]

-

American Elements. 5-Fluoronicotinonitrile | CAS 696-42-4. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. 5-fluoropyridine-3-carbonitrile [myskinrecipes.com]

- 3. jocpr.com [jocpr.com]

- 4. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 5-Phenylpyridine-3-carboxamide | C12H10N2O | CID 15544372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

The Synthetic Chemist's Guide to 5-Phenylpyridine-3-carbonitrile Derivatives: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-phenylpyridine-3-carbonitrile scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides an in-depth exploration of the primary synthetic strategies for accessing this important class of molecules. Moving beyond a simple recitation of procedures, this document elucidates the mechanistic underpinnings of these reactions, offering field-proven insights into the causal factors that govern experimental choices and outcomes. Key methodologies, including multi-component reactions (MCRs) and adaptations of classical named reactions, are detailed with comprehensive protocols. Visual aids in the form of reaction pathway diagrams and experimental workflow charts are provided to enhance understanding. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutics.

Introduction: The 5-Phenylpyridine-3-carbonitrile Core in Medicinal Chemistry

The pyridine ring is a cornerstone of heterocyclic chemistry and a frequent constituent of pharmaceuticals. When functionalized with a phenyl group at the 5-position and a carbonitrile at the 3-position, the resulting scaffold offers a unique combination of steric and electronic properties. The nitrile group, a versatile pharmacophore, can participate in various non-covalent interactions and serves as a valuable synthetic handle for further molecular elaboration. The phenyl substituent provides a lipophilic domain that can be crucial for target engagement and can be readily modified to explore structure-activity relationships (SAR). Consequently, derivatives of 5-phenylpyridine-3-carbonitrile have demonstrated a wide range of biological activities, making their efficient synthesis a key objective for medicinal chemists.

Key Synthetic Strategies: A Mechanistic Approach

The construction of the polysubstituted pyridine ring of 5-phenylpyridine-3-carbonitrile derivatives is most effectively achieved through convergent, multi-component strategies. These methods offer significant advantages in terms of step economy and the rapid generation of molecular diversity.

The Chalcone Route: A Versatile and Widely Employed Strategy

A prevalent and highly adaptable method for the synthesis of 5-phenylpyridine-3-carbonitrile derivatives involves the use of chalcones (1,3-diaryl-2-propen-1-ones) as a key building block. Chalcones, themselves readily prepared via a Claisen-Schmidt condensation between an acetophenone and a benzaldehyde, provide the C4-C5-C6 and the 5-phenyl fragment of the target pyridine. The remainder of the pyridine ring is typically formed from a C3 synthon bearing a nitrile group and a nitrogen source.

A robust and efficient one-pot synthesis of 2-methyl-4,6-diarylpyridine-3-carbonitriles involves the reaction of a substituted benzaldehyde, an acetophenone, 3-aminocrotononitrile, and an ammonium salt (as the nitrogen source). This reaction can be conveniently carried out under conventional heating or with microwave irradiation, the latter often providing significantly reduced reaction times and improved yields.

Mechanism of the Chalcone and 3-Aminocrotononitrile Reaction:

The reaction proceeds through a cascade of interconnected equilibria. Initially, the substituted benzaldehyde and acetophenone undergo a Claisen-Schmidt condensation to form the corresponding chalcone in situ. Concurrently, 3-aminocrotononitrile acts as the key nucleophile. The reaction culminates in a cyclization and subsequent aromatization to yield the stable pyridine ring.

Experimental Protocol: Synthesis of 2-Methyl-4,6-diphenylpyridine-3-carbonitrile

-

Reactant Preparation: In a round-bottom flask, combine benzaldehyde (1 mmol), acetophenone (1 mmol), 3-aminocrotononitrile (1 mmol), and ammonium acetate (1.5 mmol).

-

Solvent Addition: Add absolute ethanol (10 mL) to the flask.

-

Reaction Conditions:

-

Conventional Heating: Reflux the mixture for 8-10 hours.

-

Microwave Irradiation: Heat the mixture in a sealed microwave reactor at 130-140 °C for 20-30 minutes.[1]

-

-

Work-up and Purification:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates from the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Recrystallize the crude product from absolute ethanol to obtain the pure 2-methyl-4,6-diphenylpyridine-3-carbonitrile.

-

Data Summary: Synthesis of 2-Methyl-4,6-diarylpyridine-3-carbonitriles

| Entry | Ar | Ar' | Method | Time | Yield (%) |

| 1 | C₆H₅ | C₆H₅ | Microwave | 20 min | 83 |

| 2 | 4-MeO-C₆H₄ | C₆H₅ | Microwave | 20 min | 90 |

| 3 | 4-Cl-C₆H₅ | C₆H₅ | Microwave | 20 min | 83 |

| 4 | 4-CN-C₆H₅ | C₆H₅ | Microwave | 30 min | 49 |

Data adapted from reference[1].

The reaction of chalcones with malononitrile, typically in the presence of a base and an ammonium source, is a powerful method for the synthesis of highly functionalized pyridines. While this reaction often leads to 2-amino-3,5-dicyanopyridine derivatives, modifications of the reaction conditions and starting materials can provide access to other substitution patterns. The mechanism generally involves a Michael addition of the malononitrile anion to the chalcone, followed by cyclization and aromatization.[2][3][4]

Visualization of a Generalized Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of 5-phenylpyridine-3-carbonitrile derivatives.

Authoritative Grounding and Mechanistic Causality

The choice of reaction parameters is critical for the successful synthesis of 5-phenylpyridine-3-carbonitrile derivatives.

-

Catalyst Selection: In many of the multi-component reactions leading to these pyridines, a base is employed. The role of the base is to deprotonate the active methylene compound (e.g., malononitrile or 3-aminocrotononitrile), generating the nucleophile that initiates the cascade. The choice of base, from inorganic carbonates to organic amines, can influence the reaction rate and yield.[3] In some cases, Lewis acids can be used to activate the chalcone towards nucleophilic attack.

-

Solvent Effects: The polarity of the solvent can impact the solubility of the reactants and intermediates, thereby affecting the reaction rate. Protic solvents like ethanol are commonly used and can participate in the proton transfer steps of the mechanism.[1]

-

Temperature and Reaction Time: As with most chemical reactions, temperature plays a crucial role. Higher temperatures generally lead to faster reaction rates. The use of microwave irradiation provides a means of rapidly and efficiently heating the reaction mixture to elevated temperatures, often leading to dramatic reductions in reaction time compared to conventional heating methods.[1]

Conclusion

The synthesis of 5-phenylpyridine-3-carbonitrile derivatives is a well-established field with a variety of robust and efficient methods available to the synthetic chemist. Multi-component reactions, particularly those utilizing chalcones as key building blocks, offer a highly convergent and versatile approach for the construction of this important heterocyclic scaffold. By understanding the underlying reaction mechanisms and the influence of key experimental parameters, researchers can effectively design and execute syntheses to access a wide range of derivatives for applications in drug discovery and materials science.

References

-

Dandia, A., Singh, R., & Maheshwari, S. (2014). Malononitrile as a Key Reagent in Multicomponent Reactions for the Synthesis of Pharmaceutically Important Pyridines. Current Organic Chemistry, 18(19), 2513-2529. [Link]

-

Reddy, C. R., Kumar, K. R., & Grée, R. (2016). An Efficient Green Multi-Component Reaction Strategy for the Synthesis of Highly Functionalised Pyridines and Evaluation of Their Antibacterial Activities. Journal of Heterocyclic Chemistry, 53(5), 1547-1554. [Link]

-

Dandia, A., Singh, R., & Maheshwari, S. (2014). Malononitrile as a Key Reagent in Multicomponent Reactions for the Synthesis of Pharmaceutically Important Pyridines. Ingenta Connect. [Link]

-

Ashly Thomas et al. (2019). Microwave Assisted Synthesis of Tri Substituted Pyridine-3-Carbonitrile Derivatives Using 3-Aminobut-2-Enenitrile. Journal of Chemical and Pharmaceutical Research, 11(9), 1-6. [Link]

Sources

In-Depth Technical Guide: Theoretical Studies of 5-Phenylpyridine-3-carbonitrile

Introduction: The Significance of the 5-Phenylpyridine-3-carbonitrile Scaffold

The pyridine ring is a fundamental heterocyclic motif frequently encountered in medicinal chemistry, serving as a versatile scaffold in a vast array of biologically active compounds.[1][2] When functionalized with a phenyl group and a carbonitrile moiety, as in 5-phenylpyridine-3-carbonitrile, the resulting structure presents a unique combination of electronic and steric properties that are of significant interest for drug design and development. The phenyl group introduces a lipophilic region capable of engaging in hydrophobic and π-stacking interactions within biological targets. Simultaneously, the electron-withdrawing nature of the carbonitrile group influences the electronic distribution of the pyridine ring, modulating its ability to participate in hydrogen bonding and other polar interactions. This guide provides a comprehensive overview of the theoretical and computational approaches used to elucidate the structure-activity relationships (SAR) of 5-phenylpyridine-3-carbonitrile and its derivatives, offering insights for researchers, scientists, and drug development professionals.

Derivatives of pyridine-3-carbonitrile have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antihypertensive properties.[3] This broad bioactivity underscores the therapeutic potential of this structural class and motivates further investigation into the molecular mechanisms underpinning their effects. Theoretical studies, in concert with experimental validation, are indispensable for rationally designing novel analogs with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

PART 1: Molecular Structure and Electronic Properties